- Purified mCPBA, a Useful Reagent for the Oxidation of Aldehydes, European Journal of Organic Chemistry, 2018, 2018(20-21), 2531-2536
Cas no 90-63-1 (1-Hydroxy-1-phenylpropan-2-one)
90-63-1 structure
Product Name:1-Hydroxy-1-phenylpropan-2-one
N.o CAS:90-63-1
MF:C9H10O2
MW:150.174502849579
MDL:MFCD03792883
CID:805569
PubChem ID:92733
Update Time:2024-10-26
1-Hydroxy-1-phenylpropan-2-one Propriedades químicas e físicas
Nomes e Identificadores
-
- 1-Hydroxy-1-phenyl-2-propanone
- 1-hydroxy-1-phenylacetone
- 1-Hydroxy-1-phenylpropan-2-one
- 2-Propanone,1-hydroxy-1-phenyl-
- L-PHENYLACETYLCARBINOL
- 1-hydoxy-1-phenylpropan-2-one
- 1-hydroxy-1-phenylpropanone
- 1-Phenyl-1-hydroxypropan-2-one
- 1-Phenyl-2-oxo-1-propanol
- 1-Phenylacetylcarbinol
- Phenylacetylcarbinol
- 1-Hydroxy-2-oxo-1-phenylpropane
- (+/-)-phenylacetylcarbinol
- ZBFFNPODXBJBPW-UHFFFAOYSA-N
- 1-Hydroxy-1-phenylacetone #
- Ephedrine Impurity A (Racemic)
- 1-Hydroxy,1-phenyl-2-propanone
- 2-Propanone, 1-hydroxy-1-phenyl-
- NSC404583
- 5136AJ
- 1-Hydroxy-1-phenyl-2-propanone (ACI)
- NSC 404583
- α-Hydroxybenzyl methyl ketone
- CHEMBL321266
- PHENYLACETYLCARBINOL, (+/-)-
- MFCD03792883
- InChI=1/C9H10O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6,9,11H,1H
- NSC-404583
- NS-01150
- SY028287
- L-phenyl acetyl carbinol
- 90-63-1
- .ALPHA.-HYDROXYBENZYL METHYL KETONE
- UNII-549MDP6U9F
- AC1336
- CS-0186348
- CHEBI:149767
- AI3-20452
- AMPHETAMINE HYDROXY KEYTONE DERIVATIVE
- SCHEMBL26259
- NS00003919
- Q413710
- EINECS 202-006-0
- AKOS006276148
- EN300-1590241
- 549MDP6U9F
- DTXSID50861683
-
- MDL: MFCD03792883
- Inchi: 1S/C9H10O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6,9,11H,1H3
- Chave InChI: ZBFFNPODXBJBPW-UHFFFAOYSA-N
- SMILES: O=C(C(C1C=CC=CC=1)O)C
Propriedades Computadas
- Massa Exacta: 150.06800
- Massa monoisotópica: 150.068
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 11
- Contagem de Ligações Rotativas: 2
- Complexidade: 137
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 37.3
- XLogP3: 1
Propriedades Experimentais
- Densidade: 1.119
- Ponto de ebulição: 253 ºC
- Ponto de Flash: 105 ºC
- PSA: 37.30000
- LogP: 1.30900
1-Hydroxy-1-phenylpropan-2-one Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019120257-1g |
1-Hydroxy-1-phenylpropan-2-one |
90-63-1 | 95% | 1g |
$727.60 | 2023-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852678-5g |
1-Hydroxy-1-phenyl-2-propanone |
90-63-1 | 95% | 5g |
7,546.50 | 2021-05-17 | |
| TRC | H100585-50mg |
1-Hydroxy-1-phenylpropan-2-one |
90-63-1 | 50mg |
$ 63.00 | 2023-09-07 | ||
| TRC | H100585-100mg |
1-Hydroxy-1-phenylpropan-2-one |
90-63-1 | 100mg |
$ 98.00 | 2023-09-07 | ||
| TRC | H100585-250mg |
1-Hydroxy-1-phenylpropan-2-one |
90-63-1 | 250mg |
$ 213.00 | 2023-09-07 | ||
| Apollo Scientific | OR470879-250mg |
1-Hydroxy-1-phenyl-2-propanone |
90-63-1 | 250mg |
£150.00 | 2023-09-02 | ||
| Apollo Scientific | OR470879-1g |
1-Hydroxy-1-phenyl-2-propanone |
90-63-1 | 95% | 1g |
£264.00 | 2025-02-20 | |
| Apollo Scientific | OR470879-5g |
1-Hydroxy-1-phenyl-2-propanone |
90-63-1 | 95% | 5g |
£1361.00 | 2025-03-21 | |
| Ambeed | A211454-100mg |
1-Hydroxy-1-phenyl-2-propanone |
90-63-1 | 95% | 100mg |
$304.0 | 2025-04-15 | |
| Ambeed | A211454-250mg |
1-Hydroxy-1-phenyl-2-propanone |
90-63-1 | 95% | 250mg |
$180.0 | 2024-08-02 |
1-Hydroxy-1-phenylpropan-2-one Método de produção
Método de produção 1
Método de produção 2
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: (3-Aminopropyl)triethoxysilane (reaction product with montmorillonite and palladium complex) , Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) (reaction product with (aminopropyl)triethoxysilane and palladium complex) , Bis(benzeneacetonitrile)dichloropalladium (reaction product with (3-aminopropyl)triethoxysilane and montmorillonite) Solvents: Ethanol
Referência
- Selective reductions of aromatic carbonyls and nitrobenzene by a new interlamellar montmorillonite-silylamine-palladium(II) catalyst, Journal of Molecular Catalysis, 1989, 49(2),
Método de produção 3
Método de produção 4
Condições de reacção
1.1 Reagents: Acetone , N-methylmorpholine N-oxide , Sulfuric acid , Osmium tetroxide Solvents: Water
Referência
- α-Hydroxylation of enolates and silyl enol ethers, Organic Reactions (Hoboken, 2003, 62,
Método de produção 5
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 10 min, -40 °C
1.2 Solvents: Tetrahydrofuran ; 20 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C
1.2 Solvents: Tetrahydrofuran ; 20 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C
Referência
- Formation of α-hydroxyketones via irregular Wittig reaction, Tetrahedron Letters, 2009, 50(12), 1276-1278
Método de produção 6
Condições de reacção
1.1 Reagents: Hexamethylphosphoramide , Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C
Referência
- Addition and substitution reactions of nitrile-stabilized carbanions, Organic Reactions (Hoboken, 1984, 31,
Método de produção 7
Condições de reacção
1.1 Reagents: Samarium iodide (SmI2) Catalysts: Nickel iodide (NiI2) Solvents: Tetrahydrofuran
1.2 -
1.3 Reagents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water
1.2 -
1.3 Reagents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water
Referência
- Nucleophilic acylation of esters by acid chlorides mediated by samarium diiodide: formation and use of samarium enediolates, Tetrahedron Letters, 1997, 38(41), 7183-7186
Método de produção 8
Condições de reacção
1.1 Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Methanol ; 30 min, 0 °C
1.2 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 5 h, 0 °C
1.3 Reagents: Potassium bicarbonate , Hydrogen peroxide , Potassium bifluoride Solvents: Methanol , Tetrahydrofuran , Water ; 3 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
1.2 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 5 h, 0 °C
1.3 Reagents: Potassium bicarbonate , Hydrogen peroxide , Potassium bifluoride Solvents: Methanol , Tetrahydrofuran , Water ; 3 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
Referência
- Iron-Catalyzed Regiodivergent Alkyne Hydrosilylation, Journal of the American Chemical Society, 2020, 142(39), 16894-16902
Método de produção 9
Condições de reacção
1.1 Reagents: Dibenzyl , Diisopropylethylamine Catalysts: 1,2,4-Triazolo[4,3-a]pyridinium, 5,6,7,8-tetrahydro-2-(2,3,4,5,6-pentafluorophen… Solvents: Dichloromethane ; 1 h, rt → 70 °C
1.2 Reagents: Acetic acid
1.2 Reagents: Acetic acid
Referência
- Chemoselective N-Heterocyclic Carbene-Catalyzed Cross-Benzoin Reactions: Importance of the Fused Ring in Triazolium Salts, Journal of the American Chemical Society, 2014, 136(21), 7539-7542
Método de produção 10
Método de produção 11
Método de produção 12
Condições de reacção
1.1 Reagents: Diisopropylethylamine Catalysts: 1,2,4-Triazolo[4,3-a]pyridinium, 5,6,7,8-tetrahydro-2-(2,3,4,5,6-pentafluorophen… Solvents: Dichloromethane ; 0.5 - 8 h, 70 °C
Referência
- 1,2,4-Triazolo[4,3-a]pyridinium, 5,6,7,8-tetrahydro-2-(2,3,4,5,6-pentafluorophenyl)-, tetrafluoroborate, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-2
Método de produção 13
Condições de reacção
1.1 Reagents: Water Solvents: Water
Referência
- The chlorination of propiophenone; determination of pKa value and of the course of the reaction, Canadian Journal of Chemistry, 1990, 68(11), 2060-9
Método de produção 14
Condições de reacção
1.1 Reagents: Sodium bicarbonate Catalysts: Rhodium, tetrakis[μ-[N-(3,4-dihydro-2H-pyrrol-5-yl-κN)methanesulfonamidato-κN]]d… Solvents: Dichloromethane , Water ; rt
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Water ; 24 h, 40 °C
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Water ; 24 h, 40 °C
Referência
- Selective oxidation of benzylic, allylic and propargylic alcohols using dirhodium (II) tetraamidinate as catalyst and aqueous tert-butyl hydroperoxide as oxidant, Applied Organometallic Chemistry, 2015, 29(4), 254-258
Método de produção 15
Condições de reacção
1.1 Solvents: Acetonitrile
Referência
- Deprotection of carbonyl groups by anodic oxidation of dithioacetals. A key step in the synthesis of α-diones, α-ketols and chiral synthons, Tetrahedron Letters, 1990, 31(18), 2599-602
Método de produção 16
Condições de reacção
1.1 Catalysts: Dowex 50W Solvents: Water
Referência
- Ion exchange resin-mediated hydrolytic cleavage of α-nitro epoxides. Simple one-pot synthesis of α-hydroxy ketones, Synthetic Communications, 1992, 22(11), 1523-8
Método de produção 17
Condições de reacção
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Methanol ; 2 h, rt
Referência
- Hyphenating the Curtius rearrangement with Morita-Baylis-Hillman adducts: synthesis of biologically active acyloins and vicinal amino alcohols, Journal of the Brazilian Chemical Society, 2011, 22(8), 1568-1584
Método de produção 18
Condições de reacção
1.1 Reagents: Carbon disulfide , 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ; 5 min, 0 °C
1.2 Reagents: 2-tert-Butyl-1,1,3,3-tetramethylguanidine Solvents: Water ; 5 min, 0 °C; 1 h, rt
1.3 Reagents: Hydrochloric acid , Sodium chloride Solvents: 2-Methyltetrahydrofuran , Water ; 0 °C; 3 h, rt
1.2 Reagents: 2-tert-Butyl-1,1,3,3-tetramethylguanidine Solvents: Water ; 5 min, 0 °C; 1 h, rt
1.3 Reagents: Hydrochloric acid , Sodium chloride Solvents: 2-Methyltetrahydrofuran , Water ; 0 °C; 3 h, rt
Referência
- Sequential Reduction of Nitroalkanes Mediated by CS2 and Amidine/Guanidine Bases: A Controllable Nef Reaction, Organic Letters, 2019, 21(22), 8893-8898
Método de produção 19
Condições de reacção
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran
1.2 Reagents: Dimethyldioxirane Solvents: Acetone
1.2 Reagents: Dimethyldioxirane Solvents: Acetone
Referência
- Highly efficient hydroxylation of carbonyl compounds with dimethyldioxirane, Chemische Berichte, 1991, 124(10), 2369-72
Método de produção 20
Condições de reacção
1.1 Solvents: Diethyl ether ; rt; 4 h, reflux
1.2 Reagents: Sulfuric acid Solvents: Water ; 8 h, cooled
1.2 Reagents: Sulfuric acid Solvents: Water ; 8 h, cooled
Referência
- Stereoselective synthesis of norephedrine and norpseudoephedrine by using asymmetric transfer hydrogenation accompanied by dynamic kinetic resolution, Journal of Organic Chemistry, 2012, 77(12), 5454-5460
1-Hydroxy-1-phenylpropan-2-one Raw materials
- Oxirane, 2-methyl-2-nitro-3-phenyl-
- (E)-trimethyl(1-phenylprop-1-en-2-yloxy)silane
- 2-Oxiranol, 2-methyl-3-phenyl-, 2-formate
- Phosphonium, (1-methoxyethyl)triphenyl-
- Borate(1-),tetrafluoro-
- 2-Hydroxy-1-phenyl-1-propanone
- 2-Phenyl-2-(trimethylsilyl)oxyacetonitrile (90%)
- 2-Propanone,1-hydroxy-1-phenyl-, oxime
- 1-Phenyl-1,2-propanediol (Mixture of Diastereomers)
- 2-PROPANONE, 1-[[(1,1-DIMETHYLETHYL)DIMETHYLSILYL]OXY]-1-PHENYL-
- Methylmagnesium Iodide (3.0 M in Diethyl ether)
- Benzene, [[(1E)-1-methyl-2-phenylethenyl]silyl]-
- 1-Phenylpropane-1,2-dione
- Benzoyl chloride
- Benzaldehyde
- 2-(1-ethoxyethoxy)propanenitrile
- 4-[(2-Methyl-1,3-dithian-2-yl)methyl]phenol
1-Hydroxy-1-phenylpropan-2-one Preparation Products
1-Hydroxy-1-phenylpropan-2-one Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:90-63-1)1-Hydroxy-1-phenylpropan-2-one
Número da Ordem:A938892
Estado das existências:in Stock
Quantidade:250mg/1g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 15:28
Preço ($):162.0/325.0
E- mail:sales@amadischem.com
1-Hydroxy-1-phenylpropan-2-one Literatura Relacionada
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:90-63-1)1-Hydroxy-1-phenylpropan-2-one
Pureza:99%/99%
Quantidade:250mg/1g
Preço ($):162.0/325.0